An In-depth Technical Guide to 1,2,3-Trifluoro-4-nitrobenzene (CAS: 771-69-7)
An In-depth Technical Guide to 1,2,3-Trifluoro-4-nitrobenzene (CAS: 771-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-nitrobenzene (CAS number 771-69-7), a key intermediate in the synthesis of pharmaceuticals, most notably the fluoroquinolone antibiotic ofloxacin. This document details the compound's chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in drug development. Particular emphasis is placed on the role of the trifluoronitrobenzene moiety in the synthesis of bioactive molecules and the mechanism of action of ofloxacin. Safety and handling information is also included to ensure proper laboratory practice.
Chemical and Physical Properties
1,2,3-Trifluoro-4-nitrobenzene is a yellow liquid after melting.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 771-69-7 | [2][3] |
| Molecular Formula | C₆H₂F₃NO₂ | [2][3] |
| Molecular Weight | 177.08 g/mol | [2][3] |
| Appearance | Clear yellow liquid after melting | [2] |
| Boiling Point | 92 °C at 20 mmHg | [2] |
| Density | 1.541 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.492 | [2] |
| InChI | InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | [3] |
| InChIKey | ARCACZWMYGILNI-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)F | [3] |
Spectroscopic Data
While raw spectral data is extensive, the following table summarizes key spectroscopic information for 1,2,3-trifluoro-4-nitrobenzene.
| Spectroscopy | Data Summary | Reference(s) |
| ¹H NMR | Spectrum available. | [3] |
| ¹³C NMR | Spectrum available. | [3] |
| Infrared (IR) | Spectrum available. | [3][4] |
| Mass Spectrometry (MS) | Spectrum available. | [3][5] |
Experimental Protocols
Synthesis of 1,2,3-Trifluoro-4-nitrobenzene from 2,3,4-Trichloronitrobenzene
This protocol describes a halogen exchange reaction to produce 1,2,3-trifluoro-4-nitrobenzene.[2][6]
Materials:
-
2,3,4-Trichloronitrobenzene
-
Dimethyl sulfoxide (DMSO)
-
Potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous reaction flask with stirring capabilities
-
Distillation apparatus
Procedure:
-
To an anhydrous reaction flask equipped with a stirrer, add 240 g of DMSO and 120 g of 2,3,4-trichloronitrobenzene.
-
Heat the mixture to 75-80 °C under reduced pressure with continuous stirring for 2 hours to remove any residual water.
-
Add 76.8 g of potassium fluoride (KF) and 12 g of tetrabutylammonium bromide (TBAB) to the reaction mixture.
-
Continue to heat at 75-80 °C under reduced pressure for an additional 2 hours to ensure the system is anhydrous.
-
Slowly increase the temperature to 180 °C to initiate the fluorination reaction.
-
Monitor the reaction progress using gas chromatography (GC). The reaction is considered complete when the concentration of the starting material and intermediates (2-fluoro-3,4-dichloronitrobenzene and 2,3-dichloro-4-fluoronitrobenzene) is below 0.2%. This typically takes around 10 hours.
-
Cool the reaction mixture to 70-75 °C and filter to remove solid byproducts.
-
The filtrate is then subjected to vacuum distillation to separate the product from the DMSO solvent, yielding 2,3,4-trifluoronitrobenzene. A final yield of 99.7% has been reported for this procedure.[2][6]
Synthesis of 1,2,3-Trifluoro-4-nitrobenzene from 1,3-Dichloro-2-fluorobenzene
This two-step protocol involves nitration followed by fluorination.[6]
Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene Materials:
-
1,3-Dichloro-2-fluorobenzene
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
In a suitable reaction vessel, cool concentrated sulfuric acid.
-
Slowly add 1,3-dichloro-2-fluorobenzene to the cooled sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully mixing concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the reaction vessel, maintaining the temperature between 20-25 °C.
-
After the addition is complete, continue stirring at this temperature for 2.5 hours.
-
Upon completion, quench the reaction with ice water and separate the organic layer.
-
Wash the organic layer with water and a dilute base solution to remove residual acid.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate) and remove the solvent under reduced pressure to obtain the nitrated intermediate.
Step 2: Fluorination Materials:
-
Nitrated intermediate from Step 1
-
Sulfolane
-
Potassium fluoride (KF)
Procedure:
-
In a reaction vessel, combine the nitrated intermediate, sulfolane, and potassium fluoride.
-
Heat the mixture with stirring for 5 hours.
-
After the reaction is complete, the product, 1,2,3-trifluoro-4-nitrobenzene, is isolated by distillation. An 85.5% yield has been reported for this method.[6]
Applications in Drug Development
1,2,3-Trifluoro-4-nitrobenzene is a crucial building block in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The fluorine atoms on the benzene ring play a significant role in modulating the physicochemical and biological properties of the final drug molecule.[1][7][8][9]
The Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates can significantly enhance their therapeutic properties:
-
Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life in the body.[9]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing the drug's potency.[8][9]
-
Bioavailability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its absorption and distribution in the body.[1][8]
Synthesis of Ofloxacin
1,2,3-Trifluoro-4-nitrobenzene is a key starting material for the synthesis of ofloxacin.[2][10] The synthetic pathway involves a series of reactions to build the characteristic tricyclic structure of the fluoroquinolone.
Caption: A simplified workflow for the synthesis of Ofloxacin.
Mechanism of Action of Ofloxacin
Ofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12][13][14] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to bacterial cell death.[11][12][13]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 1,2,3-Trifluoro-4-nitrobenzene | 771-69-7 [chemicalbook.com]
- 3. 1,2,3-Trifluoro-4-nitrobenzene | C6H2F3NO2 | CID 69871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) IR Spectrum [chemicalbook.com]
- 5. 1,2,3-Trifluoro-4-nitrobenzene(771-69-7) MS [m.chemicalbook.com]
- 6. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ofloxacin synthesis - chemicalbook [chemicalbook.com]
- 11. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ofloxacin - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Ofloxacin? [synapse.patsnap.com]
